![molecular formula C10H7BrN2O B1373791 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde CAS No. 944897-97-6](/img/structure/B1373791.png)
5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde
Overview
Description
5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde is a versatile compound used in a variety of scientific research applications. It is a heterocyclic compound composed of a five-membered ring of atoms containing nitrogen and carbon. This compound is a useful starting material for the synthesis of a wide range of compounds and has been used in a variety of scientific research applications.
Scientific Research Applications
Synthesis and Characterization
- 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde and its derivatives have been extensively studied for their synthesis and characterization. For instance, 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole has been synthesized using a catalysis and Debus cycloaddition reaction, achieving a high yield of 92.3% under optimized conditions (Hu, 2009).
Applications in Heterocyclic Chemistry
- Imidazole derivatives, including 5-imidazole-carbaldehydes, are key components in heterocyclic chemistry due to their significance in biologically active molecules. They are utilized as building blocks in medicinal chemistry, particularly for synthesizing various bioactive imidazolium derivatives (Orhan et al., 2019).
Novel Synthetic Approaches
- Innovative methods for synthesizing imidazole derivatives have been developed, such as a novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, proving their usefulness as building blocks for synthesizing 2-aminoimidazole alkaloids (Ando & Terashima, 2010).
Photophysical Studies
- Photophysical properties of this compound derivatives have been investigated, with studies revealing variations in extinction coefficients and quantum yields in different solvents (Singh et al., 2013).
Potential in Antitumor Applications
- Some derivatives of this compound have been explored for their antitumor properties. For example, N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have shown efficacy against Ehrlich ascites tumor cells in vivo (Kumar et al., 2007).
Mechanism of Action
Target of Action
Related compounds such as pyrazoline derivatives, which also contain a 4-bromophenyl group, have been shown to interact with acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates . AChE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter essential for nerve impulse transmission .
Mode of Action
Related compounds have been shown to inhibit ache activity . This inhibition disrupts the normal transmission of nerve impulses, leading to various physiological effects .
Biochemical Pathways
Related compounds have been shown to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative stress . These compounds can increase ROS and MDA levels, indicating potential antioxidant activity .
Result of Action
Related compounds have been shown to reduce ache activity, leading to behavioral changes and body movement impairment in organisms . Additionally, these compounds can increase ROS and MDA levels, potentially causing oxidative stress .
properties
IUPAC Name |
5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRUWMMSSWZVRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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